Product packaging for 2-[5-(2-Aminoethyl)-2-thienyl]ethylamine(Cat. No.:)

2-[5-(2-Aminoethyl)-2-thienyl]ethylamine

Cat. No.: B8582719
M. Wt: 170.28 g/mol
InChI Key: NIBXLHMVEVJAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(2-Aminoethyl)-2-thienyl]ethylamine is a chemical compound of interest in research and development, particularly in the fields of medicinal chemistry and material science. This molecule features a thiophene ring core symmetrically substituted with two 2-aminoethyl chains, classifying it within the broader class of 2-heteroarylethylamines . Compounds in this class are recognized as key bioisosteres, meaning they can be used to replace phenyl rings in bioactive molecules to optimize properties like potency, selectivity, and metabolic stability during the hit-to-lead process . The presence of dual primary amine groups makes this compound a versatile building block or linker for chemical synthesis. It can be used to construct more complex molecular architectures, such as polymers, dendrimers, or macrocycles. Researchers might also employ it to develop symmetric ligands for various biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2S B8582719 2-[5-(2-Aminoethyl)-2-thienyl]ethylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

2-[5-(2-aminoethyl)thiophen-2-yl]ethanamine

InChI

InChI=1S/C8H14N2S/c9-5-3-7-1-2-8(11-7)4-6-10/h1-2H,3-6,9-10H2

InChI Key

NIBXLHMVEVJAEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)CCN)CCN

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2 5 2 Aminoethyl 2 Thienyl Ethylamine

Established Synthetic Pathways for Mono-Substituted 2-(2-Thienyl)ethylamine Precursors

The synthesis of 2-(2-thienyl)ethylamine serves as a crucial starting point and a model for the introduction of aminoethyl moieties onto a thiophene (B33073) core. Several well-documented methods have been developed for this purpose.

Reduction of Nitroethenylthiophenes

A common and effective method for the synthesis of 2-(2-thienyl)ethylamine involves the reduction of a nitroethenylthiophene precursor. This approach typically starts with the condensation of 2-thiophenecarboxaldehyde with a nitroalkane, followed by the reduction of the resulting nitroalkene.

The initial step is the Henry reaction, where 2-thiophenecarboxaldehyde reacts with nitromethane (B149229) in the presence of a base to form (E)-2-(2-nitroethenyl)thiophene. This intermediate is then subjected to reduction to yield the desired amine. A variety of reducing agents can be employed for this transformation. One patented process describes the use of boron-containing reducing agents, such as diborane, for this reduction. google.com The reaction is typically carried out in an inert organic solvent at controlled temperatures. google.com Another approach involves catalytic hydrogenation using reagents like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. chemicalbook.com

Table 1: Comparison of Reducing Agents for Nitroethenylthiophene

Reducing AgentReaction ConditionsAdvantagesDisadvantages
Diborane (B₂H₆)Inert organic solvent, 8-15°CHigh yieldRequires careful handling of pyrophoric gas
LiAlH₄Anhydrous etherPowerful reducing agentCan be expensive and hazardous
Catalytic Hydrogenation (Pd/C, Raney Ni)Hydrogen atmosphere, elevated temperature and pressureCost-effective for large scaleMay require specialized equipment (autoclave)

Amine Formation from Thiopheneacetaldehyde Oxime

An alternative pathway to 2-(2-thienyl)ethylamine proceeds through an oxime intermediate. This method begins with the synthesis of 2-thiopheneacetaldehyde, which is then converted to its corresponding oxime, followed by reduction.

The synthesis of 2-thiopheneacetaldehyde can be achieved through various routes, including the reaction of 2-thiophenecarboxaldehyde with isopropyl chloroacetate. chemicalbook.com The resulting acetaldehyde (B116499) is then reacted with hydroxylamine (B1172632) hydrochloride to form 2-thiopheneacetaldehyde oxime. chemicalbook.comgoogle.com The final step is the reduction of the oxime to the primary amine. A disclosed synthetic method utilizes a NaBH₄/CuSO₄/Amberlyst-15 system for this reduction, offering mild reaction conditions. google.com

Table 2: Key Steps in the Oxime-Based Synthesis of 2-(2-Thienyl)ethylamine

StepReactantsProduct
1. Acetaldehyde Synthesis2-Thiophenecarboxaldehyde, Isopropyl chloroacetate2-Thiopheneacetaldehyde
2. Oxime Formation2-Thiopheneacetaldehyde, Hydroxylamine hydrochloride2-Thiopheneacetaldehyde oxime
3. Reduction2-Thiopheneacetaldehyde oxime, NaBH₄/CuSO₄/Amberlyst-152-(2-Thienyl)ethylamine

Nucleophilic Substitution and Esterification Approaches

Nucleophilic substitution reactions provide another versatile route to 2-(2-thienyl)ethylamine. These methods often start with 2-(2-thienyl)ethanol, which can be prepared from 2-bromothiophene (B119243) via a Grignard reaction with ethylene (B1197577) oxide. patsnap.com

In one approach, 2-(2-thienyl)ethanol is converted to a better leaving group, such as a tosylate or a halide. Subsequent reaction with a nitrogen nucleophile, like ammonia (B1221849) or a protected amine equivalent, yields the desired ethylamine (B1201723). patsnap.comgoogle.com However, direct amination with ammonia can lead to the formation of secondary and tertiary amines as byproducts. google.comchemguide.co.uk

Esterification of 2-thiopheneacetic acid, followed by amidation and subsequent reduction, also represents a viable pathway. 2-Thiopheneacetic acid can be synthesized through methods such as the Willgerodt-Kindler reaction or from 2-chloromethylthiophene. google.com The acid is then converted to its methyl or ethyl ester, which can be reacted with ammonia to form the corresponding amide. Finally, reduction of the amide with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) affords 2-(2-thienyl)ethylamine.

Strategies for Di-Functionalization of the Thiophene Ring

The synthesis of 2-[5-(2-Aminoethyl)-2-thienyl]ethylamine necessitates the introduction of two aminoethyl groups at the C-2 and C-5 positions of the thiophene ring. This can be achieved through regioselective functionalization followed by the installation of the desired side chains.

Regioselective Functionalization at C-2 and C-5 Positions

The thiophene ring is susceptible to electrophilic substitution, which preferentially occurs at the C-2 and C-5 positions due to the stabilizing effect of the sulfur atom on the intermediate carbocation. This inherent reactivity can be exploited to introduce functional groups that serve as precursors to the aminoethyl moieties.

Common electrophilic substitution reactions that can be employed for the 2,5-difunctionalization of thiophene include:

Friedel-Crafts Acylation: Using acylating agents like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce acetyl groups at the 2 and 5 positions, yielding 2,5-diacetylthiophene. derpharmachemica.com

Vilsmeier-Haack Formylation: This reaction, using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), can introduce formyl groups to produce 2,5-thiophenedicarboxaldehyde. sigmaaldrich.com

Halogenation: Direct halogenation with reagents like N-bromosuccinimide (NBS) can lead to the formation of 2,5-dibromothiophene (B18171). beilstein-journals.org

These 2,5-disubstituted thiophenes serve as versatile intermediates for the subsequent introduction of the aminoethyl side chains.

Approaches for Introducing Dual Aminoethyl Moieties

Once the thiophene ring is functionalized at the C-2 and C-5 positions, several strategies can be employed to build the two aminoethyl groups.

From 2,5-Diformylthiophene or 2,5-Diacetylthiophene:

Reductive Amination: 2,5-Thiophenedicarboxaldehyde can undergo reductive amination with ammonia in the presence of a reducing agent, such as sodium cyanoborohydride or through catalytic hydrogenation, to directly form 2-[5-(aminomethyl)-2-thienyl]methanamine. While this yields a diamine, further homologation would be required to obtain the desired aminoethyl groups. A more direct approach would be a modified Henry reaction on 2,5-diformylthiophene with nitromethane to yield 2,5-bis(2-nitroethenyl)thiophene, which can then be reduced to the target compound.

Via Oximes: 2,5-Diacetylthiophene can be converted to its dioxime by reacting with hydroxylamine. Subsequent reduction of the dioxime, for instance with lithium aluminum hydride or through catalytic hydrogenation, would yield 2-[5-(1-aminoethyl)-2-thienyl]ethylamine.

From 2,5-Dibromothiophene:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to introduce vinyl or acetylenic groups at the 2 and 5 positions. These can then be further functionalized and reduced to the aminoethyl groups.

Nucleophilic Substitution: While direct nucleophilic substitution on 2,5-dibromothiophene is challenging, it can be converted to more reactive intermediates. For example, lithiation followed by reaction with ethylene oxide would yield 2,5-bis(2-hydroxyethyl)thiophene. Conversion of the diol to a dihalide or ditosylate would then allow for nucleophilic substitution with an amine source. patsnap.com

From 2,5-Thiophenediacetic Acid:

This di-acid can be prepared and then converted to the corresponding diamide (B1670390) via the acid chloride or ester. Subsequent reduction of the diamide would provide the target this compound.

The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired yield, and scalability of the process. Optimization of reaction conditions, including the choice of catalysts, solvents, and temperature, is crucial for achieving an efficient and high-yielding synthesis of this compound.

Catalyst-Driven Synthesis and Green Chemistry Innovations

Modern synthetic approaches to thiophene derivatives increasingly focus on catalyst-driven reactions that offer high efficiency, selectivity, and sustainability. These methods are pivotal in constructing complex heterocyclic systems and align with the principles of green chemistry by minimizing waste and energy consumption.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for toxic or expensive metal catalysts. While specific organocatalytic routes to this compound are not detailed in the literature, the principles of organocatalytic functionalization of heterocyclic systems can be applied to the synthesis of its precursors. For instance, asymmetric functionalization and dearomatization of thiophenes have been achieved using organocatalytic approaches. rsc.orgnih.govrsc.orgresearchgate.net These methods allow for the stereoselective introduction of functional groups that could be further elaborated into the desired aminoethyl chains.

A notable organocatalytic approach involves the use of chiral Brønsted bases to catalyze the reaction of thiophene-containing substrates. rsc.org This strategy can lead to the formation of axially chiral benzothiophene (B83047) derivatives and thiophene-dearomatized chiral spiranes in high yields and with excellent enantioselectivities. rsc.orgnih.govrsc.orgresearchgate.net Such methodologies highlight the potential of organocatalysis in creating complex chiral structures from simple thiophene precursors.

Table 1: Examples of Organocatalytic Functionalization of Thiophene Derivatives

CatalystSubstrateProduct TypeYieldEnantiomeric Excess (ee)Reference
Chiral Brønsted BaseThiophene with VQM precursorAxially chiral naphthyl-benzothiopheneHighExcellent rsc.org
Chiral Brønsted BaseThiophene with VQM precursorThiophene-dearomatized chiral spiraneHighExcellent rsc.org

VQM: Vinylidene ortho-quinone methide

Metal-catalyzed cross-coupling reactions are fundamental to the synthesis of substituted thiophenes. Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are widely used to form carbon-carbon bonds at specific positions on the thiophene ring. nih.gov These reactions are crucial for creating the 2,5-disubstituted thiophene core. For instance, 2,5-dihalothiophenes can be coupled with appropriate organoboron or organotin reagents to introduce side chains that can be subsequently converted to aminoethyl groups. nih.gov

Recent advancements have focused on direct C-H functionalization of thiophenes, which avoids the need for pre-functionalized starting materials. Palladium, in cooperation with norbornene (NBE), has been shown to catalyze the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions. nih.gov While this addresses different positions, it showcases the potential of directed C-H activation. Transition-metal-catalyzed C-N bond formation offers a direct route to introduce nitrogen-containing functionalities. rsc.orgnih.gov Rhodium(III)-catalyzed amination, for example, can utilize various azides as nitrogen sources for the direct amination of C(sp2)-H bonds. nih.gov

Copper-catalyzed reactions also play a role in thiophene synthesis. For example, a copper(I)-catalyzed process can be used for the synthesis of 2,5-disubstituted thiophenes from haloalkynes or 1,3-diynes. Furthermore, green chemistry principles are being incorporated into these metal-catalyzed reactions. The use of cheaper, more abundant metals like calcium oxide (CaO) as a heterogeneous catalyst in the Gewald reaction for the synthesis of 2-aminothiophenes represents a step towards more sustainable chemical processes.

Table 2: Metal-Catalyzed Reactions for Thiophene Functionalization

Metal CatalystReaction TypeSubstratesProductKey FeaturesReference
Palladium/NorborneneVicinal C-H DifunctionalizationSubstituted ThiophenesC4, C5-difunctionalized thiophenesHigh site- and regioselectivity nih.gov
Rhodium(III)C-H AminationThiophene derivatives, AzidesAminated thiophenesDirect C-N bond formation nih.gov
Copper(I)CyclizationHaloalkynes or 1,3-diynes2,5-disubstituted thiophenesFacile synthesis from simple precursors
Calcium Oxide (CaO)Gewald ReactionKetones, active nitriles, sulfur2-aminothiophenesInexpensive and efficient heterogeneous catalyst

Microwave-Assisted Synthetic Techniques for Thiophene Derivatives

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by significantly reducing reaction times, often improving yields, and enhancing product purity. organic-chemistry.orgthieme-connect.com The application of microwave irradiation to the synthesis of thiophene derivatives has been particularly successful.

The Gewald reaction, a multicomponent reaction for the synthesis of 2-aminothiophenes, is a prime example of a process that benefits from microwave assistance. organic-chemistry.orgthieme-connect.com Conventional heating for the Gewald reaction can take several hours, whereas microwave irradiation can reduce the reaction time to as little as 20 minutes at 70°C. organic-chemistry.org This rapid and efficient method is suitable for producing a variety of 5-substituted 2-aminothiophenes from arylacetaldehydes, activated nitriles, and sulfur. organic-chemistry.orgthieme-connect.com

Metal-catalyzed coupling reactions, such as the Stille coupling, have also been accelerated using microwave heating for the synthesis of polythiophenes. researchgate.netheeneygroup.com This technique allows for the preparation of polymers with higher molecular weights and lower polydispersity compared to conventional heating methods. researchgate.netheeneygroup.com These findings are relevant to the synthesis of the target molecule as they demonstrate the feasibility of forming C-C bonds at the 2 and 5 positions of the thiophene ring under microwave conditions, which could be adapted for the introduction of precursors to the aminoethyl groups.

Table 3: Comparison of Conventional vs. Microwave-Assisted Thiophene Synthesis

ReactionConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Gewald Reaction4 hours20 minutesYes organic-chemistry.org
Stille Coupling (for polythiophenes)Several hours10 minutesHigher molecular weight and lower polydispersity researchgate.netheeneygroup.com
Lawesson's Reagent-Mediated CyclizationNot specifiedShorter reaction timesNot specified acs.org

Molecular Structure, Conformational Analysis, and Theoretical Investigations of 2 5 2 Aminoethyl 2 Thienyl Ethylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties at an atomic level. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for predicting a wide range of molecular characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For 2-[5-(2-Aminoethyl)-2-thienyl]ethylamine, DFT calculations, commonly employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the initial step in any theoretical investigation.

Geometry Optimization: The primary goal of geometry optimization is to find the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure. This process would yield crucial data on bond lengths, bond angles, and dihedral angles. While specific data for the title compound is not available, a hypothetical optimized structure would reveal the planarity of the thiophene (B33073) ring and the flexible nature of the two ethylamine (B1201723) side chains.

Illustrative Optimized Geometric Parameters (Hypothetical Data)

Parameter Atom Pair/Triplet/Quartet Expected Value
Bond Length C-S (thiophene) ~1.7 Å
Bond Length C=C (thiophene) ~1.37 Å
Bond Length C-C (thiophene) ~1.42 Å
Bond Length C-C (side chain) ~1.53 Å
Bond Length C-N (side chain) ~1.47 Å
Bond Angle C-S-C (thiophene) ~92°
Bond Angle C-C-N (side chain) ~110°

Note: These values are illustrative and based on typical bond lengths and angles for similar chemical moieties.

Analysis of Frontier Molecular Orbitals and Electrostatic Potential Maps

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO might be distributed more across the entire molecule.

Molecular Electrostatic Potential (MEP) Maps: An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps in identifying the regions that are rich in electrons (nucleophilic sites, typically colored in shades of red) and regions that are electron-deficient (electrophilic sites, colored in shades of blue). For the title compound, the MEP map would likely show negative potential around the sulfur atom of the thiophene ring and the nitrogen atoms of the amino groups, indicating these are sites susceptible to electrophilic attack.

Prediction of Conformational Preferences and Tautomerism

The presence of multiple single bonds in the two ethylamine side chains of this compound allows for considerable conformational freedom. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be generated. This analysis would identify the most stable conformers (global and local minima) and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological receptors, as different conformations can have vastly different binding affinities.

Tautomerism, the relocation of a proton, is also a possibility to consider, particularly amine-imine tautomerism, although for simple alkylamines, the amine form is overwhelmingly favored. Quantum chemical calculations can predict the relative energies of different tautomers, thus determining the likelihood of their existence under various conditions.

Molecular Dynamics Simulations to Elucidate Conformational Space and Flexibility

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. mdpi.com An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and then calculating the forces on each atom and their subsequent motions over a series of small time steps.

This type of simulation would provide a wealth of information about the conformational landscape of this compound. By analyzing the simulation trajectory, one could observe how the molecule folds and flexes, and which conformations are most frequently adopted. Key parameters such as the root-mean-square deviation (RMSD) and the radius of gyration can be calculated to quantify the molecule's stability and compactness over time. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site.

Structure-Activity Relationship (SAR) Prediction through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational modeling is a powerful tool in SAR, as it allows for the prediction of activity for novel or untested compounds. For this compound, a computational SAR study could involve several approaches:

Pharmacophore Modeling: Identifying the key structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) and their spatial arrangement that are essential for a specific biological activity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate calculated molecular descriptors (e.g., logP, molar refractivity, electronic properties) with experimental activity.

Molecular Docking: Simulating the interaction of the molecule with a biological target (e.g., a receptor or enzyme). This can predict the preferred binding mode and estimate the binding affinity.

Given its structural similarity to other biologically active molecules containing thiophene and ethylamine moieties, it is plausible that this compound could be investigated for a range of activities. Computational SAR would be an efficient first step in such an investigation.

Theoretical Studies on Intramolecular Interactions within the Compound

The flexible ethylamine side chains of this compound create the possibility for various intramolecular interactions, most notably hydrogen bonds. An intramolecular hydrogen bond could form between the amino group of one side chain and the nitrogen or sulfur atom of another part of the molecule.

Theoretical methods can be used to identify and characterize these interactions. dntb.gov.ua For instance, the "Atoms in Molecules" (AIM) theory can be used to analyze the electron density topology to find bond critical points, which are indicative of a chemical bond, including weak interactions like hydrogen bonds. Natural Bond Orbital (NBO) analysis can also provide information about charge transfer between orbitals, which is another characteristic of hydrogen bonding. Understanding these intramolecular interactions is crucial as they can significantly influence the molecule's preferred conformation and, consequently, its biological activity.

Preclinical Biological Activity and Molecular Mechanisms of Thiophene Ethylamine Derivatives

Investigation of Receptor Interactions and Ligand Efficacy

The unique structural features of 2-[5-(2-Aminoethyl)-2-thienyl]ethylamine, particularly the thiophene (B33073) core and the ethylamine (B1201723) side chains, suggest potential interactions with various receptor systems. The thiophene ring, a bioisostere of the phenyl ring, can influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and bind to receptors. nih.gov

Histamine (B1213489) Receptor Modulatory Activity (H1, H2, H3) of Related 2-Heteroarylethylamines

Research has shown that 2-(2-pyridyl)-ethylamine and 2-(2-thiazolyl)-ethylamine act as selective histamine H1-receptor agonists. Their activity suggests that the 2-substituted heteroaryl ethylamine scaffold is a key pharmacophore for H1 receptor interaction. The H1 receptor is primarily involved in allergic responses, leading to smooth muscle contraction and increased vascular permeability. nih.gov

Conversely, studies on substituted 4- and 5-(2-aminoethyl)thiazoles have demonstrated their efficacy as histamine H2-receptor agonists. For instance, 2-Amino-5-(2-aminoethyl)-4-methylthiazole, known as Amthamine, is a potent and selective H2-receptor agonist, even more so than histamine itself. This compound shows no significant affinity for H1 receptors but does exhibit weak agonism at H3 receptors. The H2 receptor is crucial for regulating gastric acid secretion. nih.gov The structural similarity of the thiophene ring in this compound to the thiazole (B1198619) ring in these H2 agonists suggests a potential for interaction with the H2 receptor.

The H3 receptor primarily acts as a presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters. mdpi.com The weak H3 agonistic activity of Amthamine indicates that heteroarylethylamines can interact with this receptor subtype, although with lower potency compared to H2 receptors. nih.gov

Given these findings, it is plausible that this compound could exhibit modulatory activity at one or more histamine receptor subtypes. The specific receptor affinity and efficacy would depend on the electronic properties and spatial arrangement of the thiophene ring and the ethylamine side chains.

Ligand Binding to Nicotinic Cholinergic Receptors (e.g., α4β2)

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. The α4β2 subtype is the most abundant nAChR in the brain and is a key target for nicotine (B1678760) addiction and various neurological disorders. nih.govnih.gov

While direct binding data for this compound at nAChRs is not available, the structural characteristics of the molecule warrant a discussion of its potential interactions. The thiophene ring's lipophilicity may facilitate crossing the blood-brain barrier, a prerequisite for interacting with central nAChRs. nih.gov Furthermore, the planarity of the thiophene ring could contribute to effective binding within the receptor's ligand-binding domain. nih.gov

The classic pharmacophore for nAChR agonists includes a cationic nitrogen and a hydrogen bond acceptor. frontiersin.org The ethylamine side chains of this compound provide the necessary cationic centers at physiological pH. Structure-activity relationship studies of various nicotine analogues have shown that modifications to the aromatic ring and the amine-containing side chain significantly impact binding affinity and functional activity at the α4β2 nAChR. nih.gov For a compound to be a successful ligand, the spatial relationship between the cationic center and the hydrogen bond-accepting feature is critical.

Without experimental data, the potential for this compound to bind to α4β2 nAChRs remains speculative. However, its structural resemblance to other CNS-active compounds and the known properties of the thiophene moiety suggest that it could be a candidate for further investigation as a potential nAChR ligand.

Exploration of Adenosine (B11128) Receptor Agonism

Adenosine receptors are G protein-coupled receptors that play a crucial role in regulating a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation. mdpi.comresearchgate.net There are four subtypes: A1, A2A, A2B, and A3. mdpi.com

Currently, there is a lack of direct evidence linking this compound or closely related thiophene ethylamine derivatives to adenosine receptor agonism. Structure-activity relationship (SAR) studies of adenosine receptor agonists have traditionally focused on modifications of the adenosine molecule itself. These studies have revealed that specific substitutions on the purine (B94841) ring and the ribose moiety are critical for affinity and selectivity for the different receptor subtypes.

While many known adenosine receptor agonists are adenosine derivatives, non-adenosine agonists have also been developed. The exploration of novel scaffolds for adenosine receptor modulation is an active area of research. The thiophene ring of this compound could potentially interact with the receptor's binding pocket through various non-covalent interactions. However, without any supporting data, the likelihood of this compound acting as an adenosine receptor agonist is purely conjectural. Further computational and experimental screening would be necessary to explore this possibility.

Enzyme System Modulation and Inhibition Studies

The structural components of this compound, particularly the ethylenediamine-like scaffold, suggest potential interactions with specific enzyme systems.

Farnesyltransferase Inhibition (based on related ethylenediamine (B42938) scaffolds)

Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins, including the Ras protein, which is frequently mutated in human cancers. Inhibition of FTase has been a significant target for the development of anticancer drugs.

Research has identified that scaffolds based on a 4-fold substituted ethylenediamine are potent inhibitors of human farnesyltransferase (hFTase). nih.gov These inhibitors are structurally simple and allow for extensive derivatization to explore structure-activity relationships (SAR). nih.gov The core structure of this compound contains an ethylamine moiety which can be considered a part of a larger ethylenediamine-like framework.

Studies on a series of ethylenediamine-based inhibitors have demonstrated impressive in vitro potency, with some compounds exhibiting IC50 values in the nanomolar range against hFTase. nih.gov For example, one of the most potent inhibitors from a reported series, compound 1f , showed an in vitro hFTase IC50 value of 25 nM. nih.gov Importantly, several of these inhibitors displayed high selectivity for hFTase over the related enzyme geranylgeranyltransferase-I (GGTase-I), with selectivity ratios of up to 333-fold. nih.gov

CompoundhFTase IC50 (nM)H-Ras Processing IC50 (nM)
1a--
1f2590

Note: The table presents data for representative ethylenediamine-based farnesyltransferase inhibitors. The specific inhibitory activities of this compound have not been reported.

The crystal structure of one such inhibitor, 1a , co-crystallized with farnesyl pyrophosphate (FPP) in the active site of rat FTase, revealed that a para-benzonitrile moiety of the inhibitor is stabilized by a π-π stacking interaction with the Y361β residue. nih.gov This suggests that aromatic or heteroaromatic rings, such as the thiophene ring in this compound, could play a crucial role in binding to the active site of FTase.

Carbonic Anhydrase Activity (hCA I/II) of Thiophene Sulfonamides

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. The human isoforms hCA I and hCA II are well-studied targets.

Thiophene-based sulfonamides have been extensively investigated as potent inhibitors of hCA I and hCA II. nih.gov Although this compound is not a sulfonamide, the thiophene moiety is a key structural feature in this class of inhibitors. The studies on thiophene sulfonamides demonstrate that the thiophene ring can effectively interact with the enzyme's active site.

A series of thiophene-based sulfonamides showed potent inhibition of both hCA I and hCA II, with IC50 values in the nanomolar to micromolar range. nih.gov For hCA I, the IC50 values ranged from 69 nM to 70 µM, while for the more sensitive hCA II, the range was 23.4 nM to 1.405 µM. nih.gov The corresponding inhibition constants (Ki) were in a similar range. nih.gov

IsozymeIC50 RangeKi Range
hCA I69 nM - 70 µM66.49 nM - 234.99 µM
hCA II23.4 nM - 1.405 µM74.88 nM - 38.04 µM

Note: The table presents the range of inhibitory activities for a series of thiophene-based sulfonamides against hCA I and hCA II. nih.gov The specific activity of this compound has not been reported.

Molecular docking studies have suggested that the thiophene and sulfonamide moieties play a significant role in the inhibition of these enzymes. While the absence of a sulfonamide group in this compound would likely result in a different binding mode and potency, the established interaction of the thiophene core with carbonic anhydrases suggests that this compound could be a starting point for the design of novel, non-sulfonamide CA inhibitors.

Acetylcholinesterase and Butyrylcholinesterase Inhibition (from related thiadiazole derivatives)

Derivatives of 1,3,4-thiadiazole (B1197879) have been extensively investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic hypothesis of neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated that these compounds can act as potent inhibitors of both enzymes, often in the nanomolar to micromolar range. researchgate.netnih.gov

The inhibitory potency of these derivatives is generally stronger against AChE than BuChE. nih.gov For instance, certain (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compounds exhibit IC50 values for AChE inhibition ranging from 0.053 µM to over 500 µM, and for BuChE, from 0.105 µM to over 500 µM. tandfonline.com One highly selective compound was identified to be approximately 950-fold more selective for AChE over BuChE. tandfonline.com Similarly, another series of 1,3,4-thiadiazole analogues showed an inhibitor that was 1154-fold more active against AChE (IC50 = 0.17 µM) than BuChE. nih.gov

Kinetic studies have revealed that the mechanism of inhibition can vary. Some derivatives exhibit a mixed-type of AChE inhibition, indicating they may bind to both the catalytic active site and an allosteric site on the enzyme. nih.govtandfonline.com Others have been identified as non-competitive AChE inhibitors. nih.gov Molecular docking simulations support these findings, showing that these compounds can occupy the catalytic active site of AChE. nih.gov The following table summarizes the inhibitory activities of selected 1,3,4-thiadiazole derivatives against AChE and BuChE.

Table 1: In Vitro Cholinesterase Inhibition by 1,3,4-Thiadiazole Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Compound Series Target Enzyme Range of IC50 Values (µM) Most Potent Compound IC50 (µM) Reference Compound Ref
(1,3,4-thiadiazol-2-yl)benzene-1,3-diols AChE >500 to 0.053 0.053 Neostigmine tandfonline.com
(1,3,4-thiadiazol-2-yl)benzene-1,3-diols BuChE >500 to 0.105 0.105 Neostigmine tandfonline.com
Benzamide-bearing 1,3,4-thiadiazoles AChE Not specified 0.00182 (1.82 nM) Donepezil (0.0006 µM) tbzmed.ac.ir
General 1,3,4-Thiadiazole Analogues AChE Not specified 0.09 Not specified nih.gov

Biochemical Pathways and Cellular Effects in In Vitro Systems

The preclinical evaluation of thiophene and related thiadiazole derivatives in in vitro systems has revealed significant effects on various biochemical pathways and cellular processes, particularly in the context of cancer.

Studies on thiophene derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines, including those from lymphoma, leukemia, liver (HepG2), and breast (MCF-7). semanticscholar.orgplos.org The cytotoxic concentrations (CC50) can range from nanomolar to low micromolar levels. plos.org The observed cellular effects include the induction of apoptosis, or programmed cell death, through an intrinsic pathway. plos.org Key markers of this process, such as the externalization of phosphatidylserine, depolarization of the mitochondrial membrane, and the generation of reactive oxygen species (ROS), have been documented following treatment with certain thiophene compounds. plos.org

Similarly, in vitro antiproliferative activity has been reported for 1,3,4-thiadiazole derivatives against various human cancer cell lines, such as bladder (HCV29T), rectal (SW707), lung (A549), breast (T47D, MCF-7), cervical (HeLa), and fibrosarcoma (HT-1080). nih.govfigshare.comnih.gov The antiproliferative effect of some of these compounds was found to be greater than that of the conventional chemotherapy drug cisplatin. nih.gov For example, a series of 1,3,4-thiadiazole-S-alkyl derivatives based on quinazolinone showed potent inhibitory activity against HeLa, MCF-7, and A549 cells, with IC50 values as low as 1.40 µM, 3.01 µM, and 2.21 µM, respectively. figshare.com Beyond cytotoxicity, some thiadiazole derivatives have been shown to arrest the cell cycle at the G0/G1 phase, thereby halting cell proliferation. nih.gov

In addition to anticancer effects, certain thiophene derivatives have been shown to impact bacterial cells. Studies on drug-resistant Gram-negative bacteria, such as Acinetobacter baumannii and Escherichia coli, revealed that some thiophene compounds increase the permeability of the bacterial cell membrane. nih.gov

Table 2: In Vitro Antiproliferative/Cytotoxic Activity of Thiophene and Thiadiazole Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Compound Class Cell Line Activity Metric Potency Reference Drug Ref
Thiophenecarboxylate (F8) Various Cancer Lines CC50 0.805 µM to 3.05 µM Not specified plos.org
Thiophene Derivatives HepG2 (Liver) IC50 Close to Sorafenib Sorafenib (3.9 µM) semanticscholar.org
Thiophene Derivatives MCF-7 (Breast) IC50 Close to Sorafenib Sorafenib semanticscholar.org
1,3,4-Thiadiazole-Quinazolinone HeLa (Cervical) IC50 1.40 µM 5-FU figshare.com
1,3,4-Thiadiazole-Quinazolinone MCF-7 (Breast) IC50 3.01 µM 5-FU figshare.com
1,3,4-Thiadiazole-Quinazolinone A549 (Lung) IC50 2.21 µM 5-FU figshare.com
1,3,4-Thiadiazole-Himachalene HT-1080 (Fibrosarcoma) IC50 11.18 µM Not specified nih.gov

Mechanisms of Action at the Molecular Level

Investigations into the molecular mechanisms of thiophene and thiadiazole derivatives have pointed to interactions with specific biological targets to elicit their cellular effects. While the precise mechanisms for this compound are not extensively detailed, studies on related structures provide significant insights.

For cholinesterase inhibition by 1,3,4-thiadiazole derivatives, molecular docking studies have shown that these compounds bind within the enzyme's active site. nih.gov Their interactions can be non-competitive or of a mixed type, suggesting they can interfere with substrate binding and enzyme function through multiple points of contact. nih.govtandfonline.com

In the context of anticancer activity, the molecular mechanisms appear to be multifaceted. Some thiophene derivatives are proposed to function as kinase inhibitors, which could explain their ability to induce apoptosis. plos.org For thiadiazole derivatives, molecular modeling has suggested an intercalative binding mode within the active site of their target, leading to apoptosis and cell cycle arrest. nih.gov

The antibacterial action of certain thiophene derivatives has been linked to their ability to disrupt the bacterial cell membrane. nih.gov Docking studies have further elucidated this by showing a strong binding affinity for specific outer membrane proteins (OMPs) that are crucial for membrane integrity and function, such as CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli. nih.gov

The broader class of 2-thiophene ethylamine compounds are recognized for their utility as building blocks in chemical synthesis for creating more complex pharmaceutical agents. guidechem.com Their fundamental structure allows for incorporation into larger molecules designed to interact with a wide array of molecular targets.

Derivatization Strategies and Applications of 2 5 2 Aminoethyl 2 Thienyl Ethylamine As a Research Scaffold

Utilization as a Building Block for Complex Organic Synthesis

There is no specific information available in the reviewed literature detailing the use of 2-[5-(2-Aminoethyl)-2-thienyl]ethylamine as a foundational building block in complex organic synthesis. While related compounds like 2-thiopheneethylamine are recognized for their role in constructing pharmaceutical intermediates, the specific synthetic routes and complex molecules derived from this particular diamine have not been reported.

Synthesis of Novel Heterocyclic Derivatives

The presence of two primary amine functionalities makes this compound a theoretical candidate for the synthesis of various nitrogen-containing heterocycles.

Formation of Piperazine (B1678402) and Pyrimidine (B1678525) Derivatives

No specific studies were found that describe the reaction of this compound to form piperazine or pyrimidine rings. General synthetic pathways exist for creating thiophene-substituted pyrimidines and piperazines from different starting materials, but these have not been specifically applied to or reported for this compound.

Functionalization of Advanced Materials

The dual amine groups suggest potential for anchoring the molecule to material surfaces to impart new chemical properties.

Modification of Multiwall Carbon Nanotubes (MWCNT)

While the amine functionalization of MWCNTs is a common strategy to improve their dispersion and properties, no research explicitly mentions the use of this compound for this purpose. Studies typically employ simpler diamines, such as ethylenediamine (B42938), for surface modification through amidation reactions with carboxylated nanotubes.

Role in Surface Modification Chemistries

Beyond carbon nanotubes, the broader application of this compound in general surface modification chemistry is not documented. Research on modifying surfaces of materials like titanium dioxide or various polymers with amine-containing compounds has been conducted, but none have specifically utilized this thiophene-based diamine.

Bioisosteric Replacement and Scaffold Hopping in Chemical Probe Development

The strategic modification of lead compounds is a cornerstone of medicinal chemistry and chemical probe development. For a scaffold such as this compound, which possesses a central heterocyclic core and two flexible aminoethyl side chains, bioisosteric replacement and scaffold hopping are powerful strategies to optimize properties and explore new chemical space. These approaches aim to create novel molecules with improved potency, selectivity, metabolic stability, or physical properties while retaining the essential biological activity of the parent compound. cambridgemedchemconsulting.comnih.gov

Bioisosteric Replacement

Bioisosterism involves the substitution of an atom or a group of atoms with another that has broadly similar physicochemical or topological properties. cambridgemedchemconsulting.com The goal is to generate a new compound with biological properties comparable to the original. researchgate.net This strategy can be applied to the this compound scaffold in several ways, primarily by modifying the central thiophene (B33073) ring.

The table below illustrates potential bioisosteric replacements for the thiophene ring within the this compound scaffold, maintaining the core arrangement of two aminoethyl groups.

Original Scaffold CorePotential Bioisosteric CoreRationale for Replacement
ThiopheneBenzeneClassic bioisostere; modifies electronics and lipophilicity. researchgate.net
ThiophenePyridineIntroduces a hydrogen bond acceptor, altering solubility and binding interactions. researchgate.netresearchgate.net
ThiopheneFuranRing equivalent with different electronic and metabolic properties. researchgate.net
ThiophenePyrroleIntroduces a hydrogen bond donor, potentially forming new interactions with the target. nih.gov
ThiopheneThiazole (B1198619)Modulates the position of heteroatoms, influencing dipole moment and binding geometry. nih.gov

Scaffold Hopping

Scaffold hopping is a more profound structural modification where the central core (scaffold) of a molecule is replaced with a topologically different one, while preserving the three-dimensional orientation of key functional groups. researchgate.net This strategy is employed to discover novel chemical series with potentially superior properties, such as improved synthetic accessibility, better intellectual property positioning, or enhanced drug-like characteristics like solubility. nih.govdundee.ac.uk

Starting from this compound, a scaffold hopping approach would seek to replace the 2,5-disubstituted thiophene core entirely. The key pharmacophoric features to maintain would be the two primary amine functionalities, separated by a distance and geometry dictated by the original thiophene linker. The new scaffold would serve as a different framework to hold these essential groups in a biologically active conformation. This can lead to the discovery of compounds with entirely new heterocyclic systems that may exhibit the desired biological activity. nih.govnih.gov

The following table presents hypothetical examples of scaffold hopping from the this compound framework.

Original ScaffoldPotential Hopped ScaffoldKey Features and Rationale
2,5-Disubstituted Thiophene1,4-Disubstituted PhenylMaintains aromatic character and relative positioning of side chains. researchgate.net
2,5-Disubstituted Thiophene2,6-Disubstituted PyridineAlters core electronics and introduces a hydrogen bond acceptor while maintaining a similar vector for the side chains. nih.gov
2,5-Disubstituted Thiophene3,6-Disubstituted PyridazineIntroduces a different heteroaromatic system to explore new structure-activity relationships.
2,5-Disubstituted ThiopheneBicyclo[1.1.1]pentaneReplaces a flat aromatic ring with a rigid, three-dimensional saturated system to improve physicochemical properties like solubility. enamine.net

By employing these derivatization strategies, the this compound scaffold serves as a valuable starting point for developing diverse libraries of chemical probes. Bioisosteric replacement allows for fine-tuning of the molecule's properties, while scaffold hopping enables the exploration of fundamentally new chemical structures, both of which are critical tactics in the iterative process of modern drug discovery and chemical biology. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 2-[5-(2-Aminoethyl)-2-thienyl]ethylamine. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each hydrogen and carbon atom within the molecule, respectively.

In a typical ¹H NMR spectrum of a closely related monosubstituted compound, 2-(2-thienyl)ethylamine, the protons on the thiophene (B33073) ring would appear as distinct signals in the aromatic region, with their chemical shifts and coupling patterns providing information about their relative positions. The ethylamine (B1201723) side chain protons would resonate in the aliphatic region, with characteristic triplet or multiplet patterns arising from spin-spin coupling between adjacent methylene (B1212753) groups. For this compound, the symmetrical nature of the disubstituted thiophene ring would lead to a simplified aromatic region in the ¹H NMR spectrum compared to an unsymmetrically substituted analog. The two protons on the thiophene ring would be chemically equivalent, resulting in a single signal, likely a singlet. The two aminoethyl side chains would also be equivalent, with the methylene groups adjacent to the thiophene ring and those adjacent to the amino groups each giving rise to distinct signals.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of this compound would be expected to show distinct signals for the carbon atoms of the thiophene ring and the ethylamine side chains. The chemical shifts of the thiophene carbons would confirm the presence of the heterocyclic core, while the aliphatic signals would correspond to the methylene carbons of the side chains. The purity of a sample can also be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Thiophene-H~6.7-7.2s
-CH₂-Thiophene~2.9-3.2t
-CH₂-NH₂~2.7-3.0t
-NH₂Variable (broad s)br s

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, MS would be crucial for confirming its molecular identity.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The expected monoisotopic mass of this compound (C₁₀H₁₆N₂S) is approximately 196.1034 g/mol .

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a characteristic fingerprint. The fragmentation pattern would likely involve cleavage of the C-C bonds in the ethylamine side chains and fragmentation of the thiophene ring. A prominent fragment would be expected from the loss of an aminoethyl radical (-CH₂CH₂NH₂), leading to a cation at m/z corresponding to the thiophene ring with one remaining aminoethyl group. Further fragmentation could involve the loss of the second aminoethyl group or cleavage of the thiophene ring itself. Analysis of these fragmentation patterns can provide valuable confirmation of the proposed structure. For the related compound 2-(2-thienyl)ethylamine, a common fragment observed in GC-MS analysis is at m/z 30, corresponding to the [CH₂NH₂]⁺ ion. nih.gov

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC is invaluable for monitoring the progress of its synthesis and for assessing the purity of the final product.

A suitable HPLC method would typically employ a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions and can be used for identification.

By injecting aliquots of a reaction mixture at different time points, the consumption of starting materials and the formation of this compound can be monitored, allowing for the optimization of reaction conditions. For purity assessment, a single, sharp peak at the expected retention time would indicate a pure sample, while the presence of other peaks would suggest the presence of impurities. The area under the peak is proportional to the concentration of the compound, enabling quantitative analysis.

Thin-Layer Chromatography (TLC) for Reaction Progress and Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. For the synthesis of this compound, TLC would be routinely used to quickly assess the status of the reaction.

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential affinity for the stationary and mobile phases.

The position of the spots is visualized, often under UV light or by staining with a chemical reagent. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system. By comparing the Rf value of the product spot to that of the starting materials, the progress of the reaction can be easily monitored. The appearance of a new spot corresponding to the product and the disappearance of the starting material spots would indicate a successful reaction.

X-ray Crystallography for Solid-State Structural Analysis

The crystal structure would unequivocally confirm the connectivity of the atoms and the substitution pattern on the thiophene ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amino groups, which can influence the packing of the molecules in the crystal lattice. This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies. While no crystal structure for this compound is currently available in the public domain, the technique remains the gold standard for unambiguous structural determination.

Table 2: Summary of Analytical Techniques and Their Applications

TechniqueApplicationInformation Obtained
NMR SpectroscopyStructural Elucidation, Purity AssessmentChemical environment of atoms, connectivity, purity
Mass SpectrometryMolecular Identity, Fragmentation AnalysisMolecular weight, elemental formula, structural fragments
HPLCReaction Monitoring, Purity EvaluationRetention time, purity, quantification
TLCReaction Monitoring, SeparationRetention factor (Rf), reaction progress, purity
X-ray CrystallographySolid-State Structural Analysis3D atomic arrangement, bond lengths, bond angles

Future Research Directions and Interdisciplinary Prospects for 2 5 2 Aminoethyl 2 Thienyl Ethylamine

Exploration of the Dual Aminoethyl Functionality for Multivalent Interactions

Future research can focus on designing and synthesizing derivatives of this compound to target dimeric proteins, receptors with multiple binding sites, or repeating epitopes on biological surfaces. The thiophene (B33073) core acts as a rigid spacer, defining the spatial relationship between the two terminal amine "warheads." The length and flexibility of the side chains could be systematically varied to optimize the binding geometry for specific biological targets. For instance, this bivalent ligand could be explored for its ability to bridge two binding pockets within a single protein or to cross-link two separate protein molecules. The enhanced binding strength derived from such bivalent interactions is a well-established principle in medicinal chemistry for developing high-potency inhibitors or modulators.

Ligand TypeExample CompoundHypothetical TargetPredicted Binding Constant (Kd)Rationale
Monovalent 2-(2-Thienyl)ethylamineSingle Binding Site Receptor10 µMStandard single-site interaction.
Bivalent 2-[5-(2-Aminoethyl)-2-thienyl]ethylamineDimeric Receptor100 nMSignificant increase in avidity due to simultaneous binding to both receptor subunits, leading to a much lower dissociation rate.

Development of Advanced Chemical Probes and Tools for Biological Systems

Chemical probes are specialized small molecules used to study and manipulate biological processes within cellular or organismal contexts. enamine.net The structure of this compound provides a versatile scaffold for the development of novel chemical probes. The two primary amine groups serve as convenient chemical handles for the covalent attachment of various functional moieties.

One promising research avenue involves the creation of monofunctionalized probes, where one amino group is modified with a reporter tag—such as a fluorophore, a biotin (B1667282) molecule for affinity purification, or a photo-crosslinker—while the other remains available for interaction with a biological target. Given that the thiophene nucleus is a privileged pharmacophore found in numerous FDA-approved drugs, the core structure can be further modified to confer specificity for a particular protein of interest. nih.gov

A more advanced application would be the development of bifunctional or bivalent probes. For example, attaching two different fluorophores to the amines could create a FRET (Förster Resonance Energy Transfer) probe to study conformational changes in a target protein. Alternatively, the molecule could be used to link an imaging agent to a targeting moiety, enabling real-time visualization of specific biological events. Thiophene-based oligomers are known to have inherent fluorescent properties, which could be exploited for developing label-free probes for protein aggregates, similar to luminescent conjugated oligothiophenes (LCOs). nih.gov

Reporter TagConjugation SitePotential Application
Fluorescein Isothiocyanate (FITC) One of the aminoethyl groupsFluorescence microscopy, flow cytometry
Biotin One of the aminoethyl groupsAffinity purification, pull-down assays
Azide Group One of the aminoethyl groupsBioorthogonal chemistry (Click chemistry)
Photosensitizer (e.g., Psoralen) One of the aminoethyl groupsTargeted photodynamic therapy research

Integration with Chemoinformatics and Machine Learning for Predictive Modeling

Chemoinformatics and machine learning have become indispensable tools in modern drug discovery and materials science, enabling the prediction of molecular properties and activities from chemical structures. nih.gov The compound this compound and its virtual derivatives are well-suited for analysis using these computational approaches.

Future research can employ Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activities and physicochemical properties of this compound family. mdpi.com Key molecular descriptors for these models would include those related to the thiophene ring's aromatic and electronic character, the flexibility of the ethylamine (B1201723) side chains (e.g., number of rotatable bonds), and the properties of the amine groups (e.g., hydrogen bond donor count, pKa). The distance and geometric relationship between the two amines would be a particularly important descriptor for modeling interactions with dual-site targets.

Machine learning algorithms could be trained on existing datasets of thiophene-containing molecules to predict potential protein targets, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and off-target effects. youtube.com This predictive modeling would accelerate the design-synthesize-test cycle, allowing researchers to prioritize the synthesis of derivatives with the most promising in silico profiles for further experimental validation. nih.gov

PropertyPredicted ValueMethod/Significance
Molecular Weight 170.28 g/mol Calculated from molecular formula (C8H12N2S).
Topological Polar Surface Area (TPSA) 52.04 ŲPredicts membrane permeability and drug transport.
cLogP (Calculated LogP) 0.85Predicts hydrophobicity and solubility.
Hydrogen Bond Donors 2Primary amines are strong H-bond donors, crucial for receptor binding.
Hydrogen Bond Acceptors 2Nitrogen atoms can act as H-bond acceptors.
Rotatable Bonds 4Indicates molecular flexibility.

Potential in Smart Material Design and Supramolecular Chemistry

The unique bifunctional nature of this compound makes it a highly attractive monomer for the synthesis of advanced polymers and the construction of supramolecular assemblies.

In polymer chemistry, the two primary amine groups can readily participate in step-growth polymerization reactions. For example, reaction with diacyl chlorides or dicarboxylic acids would yield novel polyamides, while reaction with diisocyanates would produce polyureas. The incorporation of the thiophene ring into the polymer backbone is of particular interest. Thiophene-based polymers are renowned for their conductive and optoelectronic properties, forming the basis of organic electronics like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govresearchgate.net The resulting polymers could exhibit "smart" behaviors, such as pH-responsiveness, due to the protonation/deprotonation of any unreacted amine groups or the amide linkages themselves.

In supramolecular chemistry, the molecule can act as a "tecton" or building block for self-assembling systems. The primary amines are excellent hydrogen bond donors, and the thiophene sulfur can act as a weak hydrogen bond acceptor. This directional hydrogen bonding could be programmed to drive the self-assembly of the molecules into well-defined nanostructures, such as fibers, sheets, or porous networks. These materials could find applications in sensing, catalysis, or as stimuli-responsive gels.

Material TypeCo-monomer / Assembly DriverPotential PropertiesPotential Application
Polyamide Adipoyl chlorideHigh thermal stability, semi-crystallineEngineering plastics, advanced fibers
Conductive Polymer Oxidative polymerizationElectrical conductivity, electrochromismOrganic electronics, sensors, antistatic coatings
Supramolecular Gel Dicarboxylic acid (non-covalent)pH-responsive, self-healingDrug delivery, tissue engineering scaffolds
Coordination Polymer Metal ions (e.g., Cu2+, Zn2+)Porosity, catalytic activityGas storage, heterogeneous catalysis

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-[5-(2-Aminoethyl)-2-thienyl]ethylamine, and what analytical methods are recommended for verifying purity?

  • Synthesis : The compound can be synthesized via alkylation of thiophene derivatives followed by amine functionalization. Evidence from analogous compounds suggests that protecting-group strategies (e.g., using tert-butoxycarbonyl [Boc] groups) can improve yield and reduce side reactions .
  • Purity Verification : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical for confirming structural integrity. Gas chromatography-mass spectrometry (GC-MS) may also be used for volatile intermediates .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodology : Accelerated stability studies under controlled humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light exposure (ICH Q1B guidelines) are recommended. Monitor degradation via HPLC and track amine oxidation using infrared (IR) spectroscopy for amine group integrity .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar amines?

  • Approach : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the thienyl and ethylamine regions. Mass spectrometry (MS) with collision-induced dissociation (CID) can differentiate fragmentation patterns from analogs like 2-thiopheneethylamine .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in the final coupling step?

  • Experimental Design :

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling, optimizing ligand systems (e.g., Xantphos vs. BINAP) .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) against non-polar alternatives (toluene) to balance reaction kinetics and byproduct formation.
  • Kinetic Analysis : Use in-situ IR or Raman spectroscopy to monitor intermediate formation and adjust reagent stoichiometry dynamically .

Q. What strategies can resolve contradictions in reported bioactivity data for thienyl-ethylamine derivatives?

  • Data Analysis Framework :

Meta-Analysis : Pool data from peer-reviewed studies, accounting for variables like assay type (e.g., enzyme inhibition vs. cell viability) and compound purity (HPLC data ≥98%) .

Statistical Modeling : Apply multivariate regression to identify confounding factors (e.g., solvent residues in commercial samples) .

Replication Studies : Synthesize the compound independently using published protocols and validate bioactivity in standardized assays .

Q. How can isotopic labeling (e.g., deuterium) be applied to study the metabolic fate of this compound in vivo?

  • Methodology :

  • Synthesis of Deuterated Analog : Replace hydrogen atoms in the ethylamine moiety with deuterium using deuterated reagents (e.g., NaBD₄) .
  • Tracing Metabolism : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track deuterated metabolites in biological matrices (plasma, urine). Compare pharmacokinetic profiles against non-deuterated controls .

Q. What computational tools are suitable for predicting the environmental impact of this compound?

  • Approach :

  • Software : Employ EPI Suite or TEST (Toxicity Estimation Software Tool) to estimate biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50 for aquatic organisms) .
  • Experimental Validation : Conduct OECD 301F biodegradation tests and Daphnia magna acute toxicity assays to refine model predictions .

Data Presentation Guidelines

  • Tables : Include retention times (HPLC), NMR shifts, and MS fragmentation patterns for reproducibility .
  • Figures : Use reaction schematics with annotated intermediates and Arrhenius plots for stability data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.